3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid
Description
Nomenclature and Structural Classification
The compound exhibits a complex nomenclature system reflecting its multifaceted structural characteristics and the various naming conventions employed in chemical literature. The systematic International Union of Pure and Applied Chemistry name for this compound is 3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid, which provides a precise description of the molecular structure according to established nomenclature rules. This systematic name clearly identifies the propanoic acid backbone with the oxadiazole substituent at the 3-position, while the propan-2-yl group (isopropyl) is located at the 3-position of the oxadiazole ring. Alternative nomenclature forms include 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid and 3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid, both of which convey identical structural information using slightly different descriptive approaches.
The compound's structural classification places it within several important chemical categories that define its properties and potential applications. As a member of the oxadiazole family, it belongs to the broader class of five-membered heterocyclic aromatic compounds containing two nitrogen atoms and one oxygen atom. The 1,2,4-oxadiazole isomer specifically refers to the positional arrangement of these heteroatoms within the ring structure, distinguishing it from the 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole isomers. From a carboxylic acid perspective, the compound is classified as a substituted propanoic acid derivative, sharing structural similarities with naturally occurring and synthetic carboxylic acids that play crucial roles in biological systems.
Table 1: Chemical Identification and Physical Properties
Table 2: Structural Nomenclature Variations
The heterocyclic classification of this compound places it within the oxadiazole subfamily, which demonstrates significant structural diversity and biological relevance. The 1,2,4-oxadiazole ring system exhibits moderate aromaticity with an aromaticity index of 39, indicating reduced aromatic character compared to benzene but sufficient stability for synthetic manipulation and biological activity. This heterocycle functions as an effective bioisosteric replacement for ester and amide functionalities, offering advantages in terms of metabolic stability while maintaining similar electronic and steric properties. The compound's classification as a carboxylic acid derivative positions it within the broader category of organic acids, which are fundamental building blocks in biological systems and synthetic chemistry applications.
Properties
IUPAC Name |
3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-5(2)8-9-6(13-10-8)3-4-7(11)12/h5H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPKNMGXOWKKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947013-67-4 | |
| Record name | 3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Amidoximes with Succinic Anhydride under Microwave Irradiation
A highly efficient and eco-friendly method involves the reaction of the corresponding amidoxime with succinic anhydride under microwave irradiation to form the 1,2,4-oxadiazole ring bearing the propionic acid side chain.
Procedure : The amidoxime precursor, bearing the isopropyl substituent at the 3-position, is mixed with succinic anhydride in a domestic microwave oven for approximately 10 minutes. This solvent-free or minimal solvent method promotes rapid cyclization and ring closure to yield the target acid.
Mechanism : The amidoxime nucleophilically attacks the anhydride, followed by ring closure to form the oxadiazole heterocycle and installation of the propionic acid moiety.
Advantages : This method is rapid, clean, and provides good yields with minimal purification steps.
Conversion of Carboxylic Acid to Amides and Subsequent Hydrolysis
Although focused on amides, related research demonstrates that 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]propionamides can be synthesized from the corresponding carboxylic acids using imidazole and urea under microwave irradiation, which may be adapted for acid preparation by hydrolysis.
Microwave-Assisted Amide Formation : Carboxylic acids react with urea and imidazole under microwave irradiation (6 minutes at 50% power) to form primary amides via an iminoketene intermediate.
Proposed Mechanism : The carboxylate attacks the iminoketene formed from urea and imidazolium ion, leading to amide formation through an S_Ni-type reaction analogous to acyl halide formation.
Potential Adaptation : Hydrolysis of the amide under acidic or basic conditions can regenerate the carboxylic acid, providing an indirect route to the acid derivative.
Detailed Reaction Conditions and Yields
Research Findings and Analytical Data
Spectral Data : The synthesized compounds exhibit characteristic IR absorptions for carboxylic acid groups (~1700 cm^-1) and oxadiazole rings. NMR data confirm the presence of the isopropyl group and propionic acid side chain.
Crystallographic Data : Related oxadiazole propionic acids show coplanarity between the oxadiazole ring and aromatic substituents, with the carboxyl group slightly rotated, indicating stable conformations favorable for biological activity.
Summary of Preparation Methodology
The most direct and efficient preparation of 3-(3-Isopropyl-oxadiazol-5-yl)-propionic acid involves:
Synthesizing the appropriate amidoxime precursor with the isopropyl substituent.
Reacting this amidoxime with succinic anhydride under microwave irradiation to induce cyclization and install the propionic acid side chain.
Optionally, converting the acid to amides via urea and imidazole under microwave conditions for derivative synthesis, with potential hydrolysis back to the acid.
This microwave-assisted, solvent-free approach offers a rapid, high-yielding, and environmentally friendly route to the target compound.
This synthesis strategy is supported by diverse peer-reviewed studies emphasizing microwave-assisted cyclization and solventless conditions, ensuring a professional and authoritative foundation for the preparation of 3-(3-Isopropyl-oxadiazol-5-yl)-propionic acid.
Chemical Reactions Analysis
Types of Reactions
3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that compounds derived from the oxadiazole family exhibit significant anti-inflammatory properties. Specifically, 3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid has been studied for its potential as a selective inhibitor of cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain pathways.
A comparative study found that derivatives of oxadiazoles can display varying degrees of selectivity and potency against COX enzymes. For instance, certain analogs showed IC50 values significantly lower than standard anti-inflammatory drugs like Celecoxib, suggesting promising therapeutic potential in treating inflammatory diseases .
Genotoxicity Studies
In evaluating the safety profile of this compound, genotoxicity studies are crucial. Research indicates that while some oxadiazole derivatives demonstrate anti-inflammatory effects, they must be devoid of genotoxic properties to be considered safe for therapeutic use. This aspect is critical for advancing compounds into clinical trials .
Proteomics Research
This compound has been utilized in proteomics research as a biochemical tool. Its unique structure allows it to interact with various biological molecules, facilitating the study of protein interactions and functions. This application is essential in understanding disease mechanisms at the molecular level .
Synthesis of Novel Materials
The compound's structure allows for modifications that can lead to new materials with specific properties. For instance, derivatives of this compound can be synthesized to create polymers or coatings with enhanced thermal stability or chemical resistance. These materials have potential applications in coatings and packaging industries .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid, highlighting substituent effects on properties and applications:
Key Comparative Insights
Electronic and Steric Effects :
- The isopropyl group in the target compound introduces steric bulk and moderate lipophilicity, which may hinder crystallization but enhance membrane permeability in biological systems compared to phenyl or pyridinyl analogs .
- Fluorophenyl and methoxyphenyl substituents alter electronic properties. Fluorine’s electronegativity increases oxidative stability, while methoxy groups improve aqueous solubility via hydrogen bonding .
Coordination Chemistry: Pyridinyl-substituted analogs (e.g., 3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-propionic acid) form stable complexes with rare-earth metals (e.g., Nd³⁺, Dy³⁺) due to synergistic binding via the oxadiazole nitrogen and carboxylic oxygen .
Biological and Material Applications :
- Phenyl-substituted derivatives exhibit luminescent properties, making them candidates for optoelectronic materials .
- Pyridinyl derivatives are prioritized in catalysis and sensor design due to their rigid, planar structures and metal-binding capacity .
- Methoxyphenyl analogs are frequently used in drug discovery, leveraging their balance of solubility and bioactivity .
Synthetic Accessibility :
- Pyridinyl and methoxyphenyl derivatives are well-documented in crystallographic studies, suggesting robust synthetic pathways . In contrast, the isopropyl variant’s synthesis is less described, implying specialized conditions for introducing branched alkyl groups .
Biological Activity
3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid (CAS No. 947013-67-4) is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article provides a comprehensive review of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 184.19 g/mol
- Structural Characteristics : The compound features an oxadiazole ring which is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with various cellular pathways. It has been shown to act as an inhibitor of Rho/MRTF/SRF-mediated gene transcription, which plays a significant role in cellular processes such as proliferation and migration.
Key Mechanisms:
- Inhibition of Rho/MRTF/SRF Pathway : This pathway is crucial for gene transcription related to cell growth and differentiation. In vitro studies have demonstrated that this compound can inhibit the SRE.L luciferase activity in HEK293T cells with an IC value around 180 nM .
In Vitro Studies
Research indicates that this compound exhibits low cytotoxicity, maintaining cell viability up to concentrations of 100 µM . The structure-activity relationship (SAR) studies suggest that the carboxylic acid group is essential for its biological activity.
| Compound | IC (nM) | Cell Viability (up to µM) | Notes |
|---|---|---|---|
| This compound | 180 | 100 | Inhibitor of Rho/MRTF/SRF pathway |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have not been extensively studied; however, the presence of the propionic acid moiety suggests potential for favorable absorption and distribution characteristics.
Case Studies
- Fibrosis Models : In animal models of fibrosis, compounds similar to this compound have shown promise in reducing fibrotic tissue formation by modulating the Rho/MRTF/SRF signaling pathway .
- Cancer Research : The compound's ability to inhibit key transcription factors involved in cancer progression has led to investigations into its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid and its derivatives?
- Methodological Answer : The compound can be synthesized via condensation reactions between carboxylic acid derivatives and hydroxylamine precursors. For example, derivatives like 3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-propionic acid are synthesized by reacting pyridine-containing precursors with hydroxylamine under reflux conditions, followed by purification via recrystallization . Metal coordination complexes can be prepared by reacting the ligand with lanthanide salts (e.g., neodymium chloride hexahydrate) in methanol, followed by slow diffusion of diethyl ether to yield crystalline products .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR/IR spectroscopy : To confirm functional groups and proton environments (e.g., oxadiazole ring vibrations at ~1600 cm⁻¹ in IR) .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve atomic coordinates and displacement parameters. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 10.609 Å, b = 31.215 Å, c = 12.407 Å, and β = 116.54° have been reported for related complexes . Data collection typically uses Mo Kα radiation (λ = 0.71073 Å) with Bruker diffractometers .
Q. What biological activities are associated with 1,2,4-oxadiazole derivatives, and how can they inform research on this compound?
- Methodological Answer : 1,2,4-Oxadiazoles exhibit bioactivities such as enzyme inhibition, receptor modulation, and anticancer properties. For instance, phenyl-oxadiazole derivatives act as positive allosteric modulators of metabotropic glutamate receptors (mGluR5), suggesting potential neuropharmacological applications . Researchers can design in vitro assays (e.g., receptor-binding studies or cell viability tests) to evaluate analogous bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when analyzing metal-ligand coordination modes?
- Methodological Answer : Contradictions often arise from variable ligand binding modes (e.g., monodentate vs. chelating). To address this:
Compare asymmetric unit coordination geometries (e.g., Nd(III) complexes may exhibit tricapped trigonal prism vs. octahedral geometries) .
Refine data using multiple models in SHELXL and validate via R-factor convergence (e.g., R₁ < 0.05 for high-resolution data) .
Cross-validate with spectroscopic data (e.g., bond lengths: Nd–O = 2.415–2.684 Å) .
Q. What strategies optimize the synthesis of lanthanide coordination complexes with this ligand?
- Methodological Answer :
- Stoichiometry : Use a 3:1 molar ratio of ligand to lanthanide salt to ensure saturation of metal coordination sites .
- Solvent selection : Methanol/water mixtures improve solubility, while diethyl ether diffusion promotes slow crystallization .
- pH control : Adjust with ammonia (0.5 M) to deprotonate the carboxylic acid group, enhancing ligand-metal binding .
Q. How does the choice of lanthanide ion influence the optical/magnetic properties of complexes?
- Methodological Answer :
- Magnetic properties : Dy(III) complexes exhibit single-molecule magnet (SMM) behavior due to high magnetic anisotropy, while Nd(III) complexes show weaker magnetism .
- Optical properties : Eu(III) and Tb(III) complexes often display strong luminescence, whereas Nd(III) absorbs in the near-IR region. Characterize via UV-Vis/NIR spectroscopy and SQUID magnetometry .
Q. How can stability studies under physiological conditions be designed for this compound?
- Methodological Answer :
pH stability : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC .
Thermal stability : Use TGA/DSC to assess decomposition temperatures (e.g., oxadiazole rings typically degrade above 200°C) .
Light sensitivity : Store samples in amber vials and compare NMR spectra pre/post UV exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
